![molecular formula C9H13NO3 B1422580 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 1015770-72-5](/img/structure/B1422580.png)
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Overview
Description
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a spirocyclic compound with the molecular formula C9H13NO3 This compound is characterized by its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
The synthesis of 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. For instance, the reaction may involve the use of dichloromethane as a solvent, triethylamine as a base, and ethyl chloroformate as a reagent . The reaction conditions typically include stirring at room temperature and monitoring the conversion rate using high-performance liquid chromatography (HPLC).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Applications in Medicinal Chemistry
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid has been investigated for its potential as a bioactive compound. Its structural features suggest it may exhibit pharmacological activities, particularly as a scaffold for drug development.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of spirocyclic compounds, including derivatives of 1-Oxa-2-azaspiro[4.5]dec-2-ene. The results indicated that modifications to the carboxylic acid group enhanced activity against various bacterial strains, highlighting its potential in developing new antibiotics .
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique spirocyclic structure. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as cycloadditions and substitutions.
Synthesis Example:
1-Oxa-2-azaspiro[4.5]dec-2-ene derivatives can be synthesized via a multi-step process involving:
- Formation of the spirocyclic core.
- Functionalization at the carboxylic acid position to introduce diverse functional groups for further reactions .
Applications in Materials Science
The compound's unique structure also makes it suitable for applications in materials science, particularly in the development of polymers and coatings.
Research Insights:
Recent research has explored the incorporation of 1-Oxa-2-azaspiro[4.5]dec-2-ene into polymer matrices to enhance mechanical properties and thermal stability. These materials exhibit improved performance metrics compared to traditional polymers .
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid can be compared with other spirocyclic compounds, such as:
1-Oxa-3-azaspiro[4.5]dec-2-ene: This compound has a similar spiro structure but differs in the position of the nitrogen atom.
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride: This compound includes an additional nitrogen atom and a hydrochloride group, which may alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS Number: 1015770-72-5) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₉H₁₃NO₃
- Molecular Weight : 183.21 g/mol
- IUPAC Name : this compound
- Physical Form : White to yellow solid, with a purity of 97% .
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization strategies. The compound's synthesis has been explored in various studies, focusing on optimizing yields and purity .
Antitumor Activity
Research indicates that derivatives of spiro compounds, including those related to 1-Oxa-2-azaspiro[4.5]dec-2-ene, exhibit significant antitumor properties. A study evaluated the antitumor activity of various related compounds against several cancer cell lines, including:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
11b | A549 | 0.18 |
11h | A549 | 0.19 |
11d | MDA-MB-231 | 0.08 |
11h | MDA-MB-231 | 0.08 |
11k | MDA-MB-231 | 0.09 |
11h | HeLa | 0.15 |
12c | HeLa | 0.14 |
Among these, compound 11h emerged as the most effective across all tested cell lines, indicating the potential for further development in cancer therapy .
Toxicological Assessment
A toxicological study on spiro derivatives similar to 1-Oxa-2-azaspiro[4.5]dec-2-ene revealed promising results in biological systems, particularly against Galleria mellonella larvae. The study assessed the effects of varying concentrations on larval mortality and biochemical parameters:
Parameter | Result |
---|---|
Larval Mortality | Increased with concentration |
Total Soluble Protein | Significant decrease observed |
Phenol-Oxidase Activity | Increased activity noted |
These findings suggest that spiro compounds may offer alternative pest control methods, which could be beneficial in sustainable agriculture practices .
Case Studies
Several case studies have illustrated the efficacy of spiro compounds in various biological applications:
- Anticancer Research : A series of novel spiro compounds were synthesized and tested for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation.
- Insecticidal Properties : The evaluation of spiro derivatives against Galleria mellonella larvae demonstrated significant mortality rates and biochemical changes, indicating potential use in pest management.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid, and how can intermediates be optimized for yield?
- Methodology : Multi-step synthesis involving spirocyclic ring formation and carboxylation. For example, a similar spiro compound in was synthesized via esterification and coupling reactions under inert conditions . Optimize intermediates using Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading. Monitor reaction progress via TLC or inline spectroscopy.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- LCMS : Confirm molecular weight (e.g., m/z 861.4 [M+H]+ in ) and detect impurities .
- HPLC : Assess purity using retention time (e.g., 1.40 minutes under SMD-TFA05 conditions) .
- NMR : Validate spirocyclic structure and stereochemistry via 2D experiments (COSY, HSQC). Cross-reference with databases like ChemSpider ( ) for spectral matching .
Q. How should researchers handle stability and storage of this compound under laboratory conditions?
- Methodology : Store at -20°C in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent hydrolysis. Avoid prolonged exposure to light or humidity, as spirocyclic compounds may degrade via ring-opening (see stability guidelines in for analogous structures) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., LCMS vs. NMR) be resolved during characterization?
- Methodology :
- Cross-validation : Repeat analyses under standardized conditions (e.g., same solvent, temperature).
- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to clarify ambiguous NMR signals.
- Advanced MS/MS : Fragment ions in high-resolution mass spectrometry (HRMS) can distinguish structural isomers .
Q. What experimental strategies improve regioselectivity in spirocyclic ring formation?
- Methodology :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Ru) for intramolecular cyclization (inspired by ’s synthesis of a thia-azaspiro compound) .
- Computational modeling : Use DFT calculations to predict transition-state energies and optimize reaction pathways .
Q. How can researchers assess the compound’s reactivity under varying pH and temperature conditions?
- Methodology :
- Kinetic studies : Perform controlled degradation experiments at pH 2–12 and temperatures from 25°C to 80°C. Monitor degradation products via LC-MS (as in ) .
- Arrhenius plots : Predict shelf-life by modeling degradation rates .
Q. What in silico tools predict the compound’s physicochemical properties and bioactivity?
- Methodology :
- ADMET prediction : Use tools like ACD/Labs Percepta (as in ) to estimate solubility, logP, and metabolic stability .
- Molecular docking : Screen against target proteins (e.g., enzymes in ’s biological evaluation) to hypothesize mechanisms of action .
Q. Data Interpretation and Error Analysis
Q. How should systematic errors in synthesis or analysis be identified and mitigated?
- Methodology :
- Blind replicates : Conduct parallel experiments with independent batches to isolate operator bias.
- Calibration checks : Validate instruments (e.g., HPLC, balances) with certified reference standards (as in ’s error analysis for aspirin synthesis) .
Q. What statistical approaches are recommended for validating experimental reproducibility?
- Methodology :
- ANOVA : Compare intra- and inter-day variability in synthesis yields or assay results.
- Control charts : Monitor process stability over time (e.g., LCMS peak area ratios) .
Properties
IUPAC Name |
1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8(12)7-6-9(13-10-7)4-2-1-3-5-9/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCGHJFEWJCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.